3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Description
Properties
CAS No. |
921852-47-3 |
|---|---|
Molecular Formula |
C25H24ClN5O4 |
Molecular Weight |
493.95 |
IUPAC Name |
3-(4-chlorophenyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H24ClN5O4/c1-28-15-20(21-22(28)24(33)31(25(34)27-21)18-5-3-16(26)4-6-18)23(32)30-13-11-29(12-14-30)17-7-9-19(35-2)10-8-17/h3-10,15H,11-14H2,1-2H3,(H,27,34) |
InChI Key |
BIVMSAYOZWOXIY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of the compound involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization with piperazine and chlorophenyl groups. The structural elucidation can be achieved using techniques such as single crystal X-ray diffraction and NMR spectroscopy. The molecular formula is with a molecular weight of approximately 476.98 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing notable activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for similar derivatives . These findings suggest that modifications in the structure can enhance the efficacy against resistant strains.
The biological activity is believed to stem from the compound's ability to inhibit specific enzymes or pathways involved in bacterial metabolism. For instance, docking studies have demonstrated that the compound can interact with key targets such as dehydrofolate reductase and other enzymes critical for bacterial survival . The presence of halogen and methoxy groups enhances binding affinity through hydrophobic interactions and hydrogen bonding.
Case Studies
- Antitubercular Agents : A series of studies have synthesized various derivatives based on the core structure of pyrrolo[3,2-d]pyrimidines. Compounds with similar piperazine modifications have shown promising results in inhibiting Mycobacterium tuberculosis .
- Cancer Research : Some derivatives have been explored for their anticancer properties, particularly as inhibitors of tyrosine kinases. The presence of the piperazine moiety has been linked to enhanced selectivity towards cancer cell lines while maintaining low toxicity toward normal cells .
Data Summary
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Isomers
The pyrrolo[3,2-d]pyrimidine scaffold (as in Compound X) demonstrates superior potency compared to its pyrrolo[2,3-d]pyrimidine regioisomers. For example:
Compound X’s [3,2-d] configuration may confer improved water solubility and reduced toxicity compared to [2,3-d] isomers .
Impact of N5 Substitutions
N5 modifications significantly influence activity:
The N5-methyl group in Compound X aligns with trends showing enhanced potency through steric and electronic effects .
Chlorine Substitutions and Anticancer Activity
Chlorine atoms at specific positions enhance activity:
*Compound X’s 4-chlorophenyl group at C3 likely mimics the activity-enhancing effects of C2/C4 chlorine in pyrrolo[2,3-d]pyrimidines .
Piperazine-Carbonyl Modifications
The 4-(4-methoxyphenyl)piperazine-1-carbonyl group at C7 may improve pharmacokinetics:
Similar piperazine-carbonyl groups in pyrimidine-2,4-diones (e.g., PDB ligands 5ZJ and 5YJ) demonstrate the role of aryl substituents in optimizing target interactions .
Mechanism of Action Comparisons
Compound X’s mechanism may differ from analogs based on substituents:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrrolo[3,2-d]pyrimidine-dione derivatives like this compound?
- Methodological Answer: The synthesis typically involves multi-step protocols, such as condensation of substituted acetophenones with hydrazines, followed by Vilsmeier-Haack-Arnold formylation to generate aldehyde intermediates. Subsequent coupling with barbituric acid or thiobarbituric acid under refluxing ethanol/water yields the final product. Optimization of reaction conditions (e.g., solvent ratios, temperature) is critical to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer: Use - and -NMR to confirm substituent positions and purity. Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks. For disordered regions, iterative refinement and constraints are applied to improve data-to-parameter ratios .
Q. How is in vitro biological activity evaluated for such compounds?
- Methodological Answer: Standard assays include kinase inhibition (e.g., receptor tyrosine kinases) using enzymatic assays with ATP-competitive substrates, or cytotoxicity screening against cancer cell lines (e.g., MTT assays). Dose-response curves (IC) and comparison to positive controls (e.g., doxorubicin) validate potency .
Advanced Research Questions
Q. How can synthetic yields be improved for the piperazine-carbonyl moiety in this compound?
- Methodological Answer: Piperazine coupling efficiency depends on activating agents (e.g., DCC, HATU) and reaction pH. Pre-activation of the carbonyl group with POCl or CDI enhances nucleophilic substitution with piperazine derivatives. Monitoring by LC-MS helps identify intermediates and optimize stoichiometry .
Q. What strategies address discrepancies in biological activity across structural analogs?
- Methodological Answer: Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxy vs. chloro groups on phenyl rings). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins, while free-energy perturbation (FEP) calculations explain potency variations .
Q. How do hydrogen-bonding patterns influence crystallization and solubility?
- Methodological Answer: Analyze SC-XRD data to map intermolecular interactions (e.g., N–H···O bonds). Solubility can be modulated by introducing polar groups (e.g., hydroxyls) or using co-solvents. Graph set analysis (e.g., Etter’s rules) identifies robust supramolecular motifs, guiding polymorph screening .
Q. What experimental and computational methods resolve electron density ambiguities in X-ray structures?
- Methodological Answer: For disordered regions, employ twin refinement in SHELXL and apply restraints to bond lengths/angles. Complement with DFT calculations (e.g., Gaussian) to model electron density maps and validate anisotropic displacement parameters .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on kinase inhibition potency for similar compounds?
- Methodological Answer: Cross-validate assay conditions (e.g., ATP concentration, enzyme isoforms) and compound purity (HPLC ≥95%). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which is less prone to artifacts than colorimetric assays .
Q. Why do some analogs show unexpected cytotoxicity in specific cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
